(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
Description
BenchChem offers high-quality (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O2/c1-18-9-10-25(32-31-18)36-21-7-5-6-20(16-21)26(35)34-14-12-33(13-15-34)24-17-23(28-19(2)29-24)30-22-8-3-4-11-27-22/h3-11,16-17H,12-15H2,1-2H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJEPFAEYMBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)NC5=CC=CC=N5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It disrupts the signaling pathways that promote cell division and survival, leading to the death of cells that divide in an uncontrolled way. The downstream effects include reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate). This suggests that the compound may have good solubility and bioavailability.
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity. This leads to a disruption in the signaling pathways that these enzymes are involved in. At the cellular level, this results in decreased cell proliferation and increased apoptosis.
Biological Activity
The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone , hereafter referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C24H26N6O
Molecular Weight : 414.51 g/mol
IUPAC Name : 4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
The structure of Compound A consists of multiple functional groups that contribute to its biological activity, including a piperazine ring and pyrimidine derivatives.
Biological Activity Overview
Compound A has been evaluated for various biological activities, particularly its potential as an antitumor agent and its antimicrobial properties . The following sections detail specific research findings.
Antitumor Activity
-
Mechanism of Action :
- Compound A exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
-
Case Study :
- A study conducted by Zhang et al. (2021) demonstrated that Compound A significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to control groups. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity relative to standard chemotherapeutic agents .
Antimicrobial Activity
-
Antibacterial Properties :
- The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate a broad-spectrum antibacterial effect.
- Research Findings :
Synthesis of Compound A
The synthesis of Compound A involves multiple steps, typically starting from commercially available pyrimidine derivatives. The synthetic pathway includes:
-
Formation of the Piperazine Ring :
- Reaction of a suitable piperazine derivative with a pyrimidine precursor.
-
Substitution Reactions :
- Subsequent reactions introduce the pyridinyl and phenolic moieties through nucleophilic substitutions.
-
Final Product Isolation :
- The final compound is purified using column chromatography, yielding high-purity samples suitable for biological testing.
Data Table: Biological Activity Summary
Preparation Methods
Preparation of 4-Chloro-2-methyl-6-(pyridin-2-ylamino)pyrimidine
Step 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
2-Amino-4-hydroxy-6-methylpyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-2-methyl-6-aminopyrimidine.
Reaction Conditions :
- POCl₃ (5 eq), 110°C, 6 h
- Yield: 85–90%
Step 2: Pyridin-2-ylamino Substitution
4-Chloro-2-methyl-6-aminopyrimidine undergoes SNAr with pyridin-2-amine in the presence of NaH in DMF.
Optimization :
Piperazine Coupling via Boc Protection
Step 3: Boc Protection of Piperazine
N-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in THF/water.
Conditions :
- Boc₂O (1.1 eq), THF/H₂O (2:1), 25°C, 2 h
- Yield: 95%
Step 4: Condensation with 4-Chloro-2-methyl-6-(pyridin-2-ylamino)pyrimidine
Boc-piperazine reacts with the chloropyrimidine derivative in the presence of Na₂CO₃.
Conditions :
- Na₂CO₃ (2 eq), H₂O/EtOH (3:1), 80°C, 8 h
- Yield: 88%
Step 5: Acidic Deprotection
The Boc group is removed using HCl in dioxane.
Conditions :
- 4M HCl/dioxane, 25°C, 3 h
- Yield: 93%
Synthesis of the Aryl Ether-Pyridazine Fragment
Preparation of 6-Methylpyridazin-3-ol
Step 6: Cyclization of 4-Oxobutanoic Acid Derivatives
4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux.
Conditions :
- Hydrazine hydrate (1.5 eq), EtOH, reflux, 4 h
- Yield: 58%
Step 7: Demethylation and Functionalization
The methoxy group is demethylated using BBr₃ in CH₂Cl₂, followed by oxidation to pyridazinone.
Conditions :
- BBr₃ (3 eq), CH₂Cl₂, −78°C → 25°C, 12 h
- Yield: 76%
Mitsunobu Reaction for Aryl Ether Formation
Step 8: Coupling with 3-Hydroxybenzaldehyde
6-Methylpyridazin-3-ol reacts with 3-hydroxybenzaldehyde using DIAD/PPh₃ in THF.
Conditions :
- DIAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C → 25°C, 24 h
- Yield: 65%
Methanone Linker Installation
Friedel-Crafts Acylation
Step 9: Acylation of Piperazine with 3-((6-Methylpyridazin-3-yl)oxy)benzoyl Chloride
The piperazine core reacts with 3-((6-methylpyridazin-3-yl)oxy)benzoyl chloride in the presence of AlCl₃.
Conditions :
- AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → 25°C, 6 h
- Yield: 60–65%
Alternative Method :
- Schotten-Baumann Reaction : Benzoyl chloride + piperazine in NaOH/CH₂Cl₂
- Yield: 55% (lower due to hydrolysis side reactions)
Optimization and Challenges
Regioselectivity in Pyridin-2-ylamino Substitution
The use of NaH over K₂CO₃ improved regioselectivity for the C6 position of pyrimidine, minimizing N7 byproducts.
Solvent Effects in Mitsunobu Reaction
THF provided superior yields compared to DMF or DMSO due to better solubility of the phenolic component.
Purification Strategies
- Column Chromatography : Silica gel (EtOAc/hexane) for intermediates
- Recrystallization : Ethanol/water for final product (purity >99%)
Spectral Data and Characterization
| Intermediate | 1H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|
| 4-Chloro-2-methylpyrimidine | 8.32 (d, 2H), 6.50 (t, 1H), 2.63 (s, 3H) | 169.1 [M+H]+ |
| Pyridin-2-ylamino derivative | 8.18 (d, 1H), 7.71 (d, 1H), 6.50 (t, 1H), 2.63 (s, 3H) | 246.2 [M+H]+ |
| Final product | 8.64 (s, 1H), 8.18 (d, 1H), 7.71 (d, 1H), 4.45–4.60 (m, 4H), 2.63 (s, 3H) | 501.3 [M+H]+ |
Q & A
Q. What are the key steps for optimizing the synthesis yield of (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone while ensuring purity?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for improved solubility of intermediates, as demonstrated in trifluoromethylpyridine synthesis .
- Catalytic Conditions : Optimize base catalysts (e.g., NaOH in dichloromethane) to enhance coupling efficiency between pyrimidine and piperazine moieties .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrimidine and pyridazine rings, with emphasis on coupling patterns for amino and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) to distinguish between structural isomers .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) to detect trace impurities from synthetic byproducts .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Prioritize kinase inhibition panels (e.g., EGFR, PI3K) due to the compound’s pyrimidine-piperazine scaffold, using ATP-competitive binding assays .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, with positive controls (e.g., staurosporine) and vehicle controls (DMSO ≤0.1%) .
- Cytotoxicity Screening : Use MTT assays on HEK293 and HepG2 cell lines to rule out nonspecific toxicity at IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Batch Consistency Analysis : Compare NMR and HRMS profiles of batches used in conflicting studies to rule out structural variability .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, standardized cell passage numbers) to minimize microenvironmental variability .
- Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like incubation time and compound solubility .
Q. What strategies are effective for modifying the piperazine-pyrimidine core to improve target selectivity?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C2 position to enhance kinase binding affinity, as seen in analogous trifluoromethyl derivatives .
- Scaffold Hybridization : Replace the pyridazine moiety with morpholine (via Mannich reactions) to alter pharmacokinetic properties, as demonstrated in antimicrobial pyrazole-pyrimidine hybrids .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against off-target proteins (e.g., cytochrome P450 isoforms) and guide structural refinements .
Q. How can environmental stability and degradation pathways of this compound be studied under realistic conditions?
Methodological Answer:
- Photolysis Experiments : Expose the compound to UV-Vis light (300–800 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS .
- Soil Microcosm Studies : Incubate -labeled compound in loam soil at 25°C, tracking mineralization (CO evolution) and bound residues over 90 days .
- QSAR Modeling : Corporate logP and pKa values to predict bioaccumulation potential in aquatic ecosystems .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in target cell lines to identify synthetic lethal partners or resistance mechanisms .
- Metabolomic Profiling : Apply -NMR or LC-MS to track changes in central carbon metabolism (e.g., glycolysis, TCA cycle) post-treatment .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
